molecular formula C5H3Br3S B14299352 2,3-Dibromo-5-(bromomethyl)thiophene CAS No. 117829-48-8

2,3-Dibromo-5-(bromomethyl)thiophene

Cat. No.: B14299352
CAS No.: 117829-48-8
M. Wt: 334.86 g/mol
InChI Key: KMUQGQKMIAPVRB-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-(bromomethyl)thiophene is an organobromine compound with the molecular formula C5H3Br3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromo-5-(bromomethyl)thiophene can be synthesized through the bromination of 5-methylthiophene. The process involves the selective bromination at the 2, 3, and 5 positions of the thiophene ring. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5-(bromomethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-(bromomethyl)thiophene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles or coupling partners. The sulfur atom in the thiophene ring can also participate in coordination with metal catalysts, enhancing the reactivity of the compound .

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromo-5-(bromomethyl)thiophene is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

CAS No.

117829-48-8

Molecular Formula

C5H3Br3S

Molecular Weight

334.86 g/mol

IUPAC Name

2,3-dibromo-5-(bromomethyl)thiophene

InChI

InChI=1S/C5H3Br3S/c6-2-3-1-4(7)5(8)9-3/h1H,2H2

InChI Key

KMUQGQKMIAPVRB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)Br)CBr

Origin of Product

United States

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